N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
This compound features a central thiazole ring substituted with a 2-((2-methoxybenzyl)amino)-2-oxoethyl group at position 4 and a thioacetamide linkage at position 2, which is further connected to a 4-fluorophenyl group. Its synthesis typically involves multi-step reactions, including cyclization, electrophilic substitution, and alkylation, confirmed via TLC, NMR, and elemental analysis . The 2-methoxybenzyl and 4-fluorophenyl moieties contribute to its unique electronic and steric properties, influencing solubility, bioavailability, and target binding.
Properties
IUPAC Name |
2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S2/c1-28-18-5-3-2-4-14(18)11-23-19(26)10-17-12-29-21(25-17)30-13-20(27)24-16-8-6-15(22)7-9-16/h2-9,12H,10-11,13H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEPMQVUGELTAFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound comprises several key functional groups:
- Fluorophenyl Group : Enhances lipophilicity and may influence biological interactions.
- Thiazole Moiety : Known for various biological activities, including antimicrobial and anticancer properties.
- Acetamide Functional Group : Often associated with improved pharmacokinetic properties.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Anticancer Properties :
- The compound has shown potential in inhibiting cancer cell proliferation. In vitro studies suggest it may induce apoptosis in various cancer cell lines.
- A study reported an IC50 value of approximately 1.30 μM against HepG2 liver cancer cells, indicating strong antiproliferative activity compared to other known compounds like SAHA (17.25 μM) .
-
Antimicrobial Activity :
- Preliminary assays indicate that this compound may possess antibacterial properties, particularly against Gram-positive bacteria.
-
Enzyme Inhibition :
- The compound's structural components suggest it could inhibit specific enzymes involved in cancer progression, such as histone deacetylases (HDACs), which are crucial targets in cancer therapy.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the thiazole ring.
- Introduction of the fluorophenyl group.
- Coupling with the acetamide moiety.
Comparative Analysis
To better understand the potential of this compound, a comparison with similar compounds is presented below:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(4-fluorophenyl)-2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-acetamides | Contains oxadiazole ring | Potential for different biological activity due to oxadiazole incorporation |
| 2-{[5-(6-amino-thiazol-5-yloxy)-phenyl]sulfanyl}-N-(4-fluorophenyl)acetamides | Thiazole and phenolic components | Explored for antibacterial properties |
| 5-{(N-[1-(4-fluorophenyl)]piperidin-1-yloxy)}thiazole derivatives | Piperidine ring addition | Investigated for neuroprotective effects |
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on HDAC Inhibition : A related compound with a fluorinated aromatic ring demonstrated selectivity towards HDAC3, showcasing how modifications can enhance therapeutic efficacy .
- Antitumor Activity Investigation : Research indicated that compounds with similar thiazole structures exhibited significant tumor growth inhibition in xenograft models, reinforcing the potential of thiazole-containing compounds in oncology .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Thiazole Ring
a) Fluorophenyl vs. Methoxybenzyl Substitutions
- N-(4-fluorophenyl)-2-((4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide (CAS 941980-68-3): This analog replaces the 2-methoxybenzyl group with a second 4-fluorophenyl moiety.
- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide (CAS 923226-70-4): The 3-methoxybenzyl substituent alters steric hindrance compared to the 2-methoxy isomer, affecting binding to enzymes like cyclooxygenases (COX1/2) .
b) Thioacetamide Linkage Modifications
Heterocyclic Core Variations
a) Thiazole vs. Triazole Derivatives
- 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-(benzyloxy)phenyl)acetamide (CAS 573705-89-2):
The triazole core introduces additional nitrogen atoms, improving π-π stacking interactions with biological targets. However, the allyl and thiophene groups may increase susceptibility to oxidative metabolism .
b) Benzothiazole-Based Analogs
- N-[4-(benzothiazole-2-yl)phenyl]-2-[(1,5-diphenyl-1H-imidazole-2-yl)thio]acetamide :
The benzothiazole-imidazole hybrid exhibits potent antitumor activity (MIC: 6.25–12.5 μg/mL) against multiple cancer cell lines, outperforming thiazole-only analogs in cytotoxicity .
Table 1: Antimicrobial and Antitumor Activities
Key Findings:
- Electron-Withdrawing Groups (e.g., Fluorine): Enhance target affinity but may reduce solubility. For example, 4-fluorophenyl analogs show improved COX2 inhibition (82% vs. 65% for non-fluorinated derivatives) .
- Methoxy Substitutions: The 2-methoxybenzyl group in the target compound likely improves metabolic stability compared to 3-methoxy or non-substituted analogs, as seen in pharmacokinetic studies of related piperazine derivatives .
Q & A
Q. What are the standard synthetic routes for preparing N-(4-fluorophenyl)-2-((4-(2-((2-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, and how is purity ensured?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. Key steps include:
- Thiazole ring formation : Condensation of thiourea derivatives with α-halo ketones or esters (e.g., 2-bromoacetophenone) under basic conditions .
- Thioacetamide linkage : Reaction of thiol-containing intermediates (e.g., 2-mercapto-thiazole derivatives) with chloroacetamide groups using potassium carbonate as a base in polar aprotic solvents like DMF .
- Amide coupling : Introduction of the 2-methoxybenzylamino moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) .
Q. Purity Monitoring :
- Thin-layer chromatography (TLC) for real-time reaction progress tracking .
- Chromatographic purification (column or flash chromatography) to isolate the final compound .
- Spectroscopic characterization : NMR (¹H/¹³C), IR, and mass spectrometry (MS) for structural confirmation .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiazole formation | Thiourea, 2-bromoacetophenone, KOH, EtOH, Δ | 60-75 | |
| Thioacetamide linkage | 2-Chloroacetamide, K₂CO₃, DMF, rt, 12 h | 70-85 | |
| Amide coupling | EDC, HOBt, DCM, rt, 24 h | 50-65 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals confirm its structure?
- ¹H NMR :
- Thiazole protons : δ 7.2–7.5 ppm (aromatic H).
- Methoxy group : Singlet at δ ~3.8 ppm (OCH₃).
- Fluorophenyl group : Doublets at δ 7.0–7.3 ppm (J = 8–9 Hz) .
- ¹³C NMR :
- Carbonyl groups : δ 165–170 ppm (amide C=O), δ 170–175 ppm (thioacetamide C=O) .
- IR :
- Strong bands at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-S stretch) .
- MS :
- Molecular ion peak matching the exact mass (e.g., [M+H]⁺ via ESI-MS) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and minimize by-products during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates but may require strict moisture control .
- Temperature control : Lower temperatures (0–5°C) during sensitive steps (e.g., amide coupling) reduce side reactions .
- Catalyst use : Triethylamine or DMAP accelerates nucleophilic substitutions .
- Purification : Gradient elution in column chromatography resolves closely eluting impurities .
Q. Data Contradiction Example :
- Discrepancies in reported yields (e.g., 50% vs. 85%) may arise from variations in solvent purity or stirring efficiency .
Q. What strategies are recommended for analyzing contradictory biological activity data across studies?
- Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) .
- Purity validation : Ensure ≥95% purity via HPLC to exclude impurities affecting activity .
- Orthogonal assays : Validate antimicrobial activity with both broth microdilution and agar diffusion methods .
Q. Table 2: Biological Activity Variations
| Study | Target Activity | IC₅₀ (µM) | Notes | Reference |
|---|---|---|---|---|
| A | Anticancer | 1.2 | MCF-7 cells, 48 h incubation | |
| B | Anticancer | 5.8 | MDA-MB-231 cells, 24 h incubation |
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituents on bioactivity?
- Substituent variation : Synthesize analogs with modifications to:
- Fluorophenyl group : Replace F with Cl, Br, or H .
- Methoxybenzyl group : Alter OCH₃ position (ortho, meta) .
- Biological testing : Screen analogs against panels of enzymes (e.g., COX-1/2) or cancer cell lines .
- Computational modeling : Use molecular docking to predict binding affinity to targets (e.g., EGFR kinase) .
Q. Table 3: SAR Trends
| Substituent Modification | Effect on Activity | Reference |
|---|---|---|
| 4-Fluorophenyl → 4-Chloro | Increased cytotoxicity (2-fold) | |
| OCH₃ (para → meta) | Reduced COX-2 inhibition |
Q. What stability challenges does this compound face under physiological conditions, and how are they addressed?
- Hydrolysis susceptibility : The thioacetamide linkage may degrade in acidic/basic conditions.
- Mitigation : Use lyophilized storage or formulate in solid dispersions .
- Photodegradation : Protect from light during storage (amber vials) .
- Oxidative stability : Add antioxidants (e.g., BHT) in solution-based assays .
Q. How can researchers validate target engagement in cellular assays?
- Pull-down assays : Use biotinylated probes to isolate compound-target complexes .
- Cellular thermal shift assay (CETSA) : Measure target protein stability after compound treatment .
- Knockdown/overexpression : Compare activity in cells with modulated target expression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
